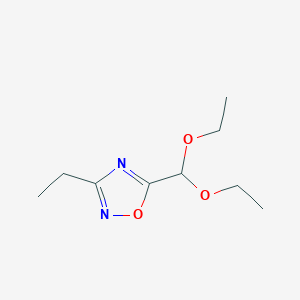

![molecular formula C22H24N2 B2667014 1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine CAS No. 312590-61-7](/img/structure/B2667014.png)

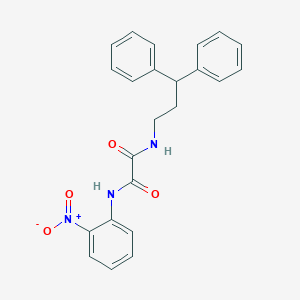

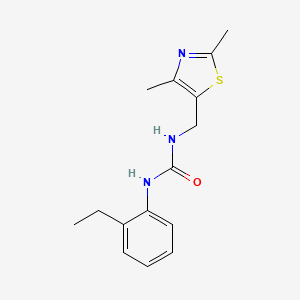

1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3,6,6,9,10-Hexamethyl-5,6-dihydrobenzo[a]phenazine” is a chemical compound with the molecular formula C22H24N2 . It belongs to the class of compounds known as phenazines, which are polycyclic aromatic compounds containing a phenazine moiety, which is a linear tricyclic compound that consists of a two benzene rings joined by a pyrazine ring .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Diastereoselective Synthesis: An efficient and environmentally friendly procedure for synthesizing 1,2-dihydrobenzo[a]furo[2,3-c]phenazine derivatives has been developed. This process involves a four-component condensation reaction and produces significant heterocycles (Yazdani-Elah-Abadi, Mohebat, & Maghsoodlou, 2016).

- Tandem Oxidative Conversion: A method for converting 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines under transition-metal-free conditions has been achieved, showcasing a novel approach to synthesizing phenazine compounds (Laha, Tummalapalli, & Gupta, 2014).

Optical and Electrochemical Properties

- Optical and Electrochemical Characterization: A range of derivatives, including 15H-indeno[1,2-i]phenanthro[4,5-abc]phenazine, have been synthesized and characterized. These compounds show varied fluorescence-emitting abilities and their electronic absorption spectra are influenced by peripheral arenes (Zengshuai et al., 2014).

- Excited-State Conformational/Electronic Responses: N,N'-Disubstituted-dihydrodibenzo[a,c]phenazines have been studied for their unique photophysical behaviors. These compounds exhibit multiple emissions, which can be tuned from red to deep blue, and even to white light generation (Zhang et al., 2015).

Applications in Polymer Science

- Polybenzoxazine Thermosetting Resins: Polybenzoxazine, a phenolic system, shows promise in overcoming the limitations of conventional phenolic resins. The structure of polybenzoxazines offers flexibility in tailoring properties for various applications (Ghosh, Kiskan, & Yagcı, 2007).

Anticancer Properties

- Topoisomerase-Targeted Anticancer Agents: Phenazinecarboxamides have been studied for their potential as anticancer agents. They inhibit cell lines that underexpress topoisomerase II or overexpress P-glycoprotein, indicating a unique mechanism of cytotoxicity (Gamage et al., 2002).

Photopolymerization and Photosensitization

- Dibenzo[a,c]phenazine Derivatives in Photopolymerization: These derivatives have been reported as efficient photosensitizers for diaryliodonium salt photoinitiators. They are capable of initiating cationic photopolymerizations using long-wavelength UV and visible light (Bulut et al., 2011).

Propriétés

IUPAC Name |

1,3,6,6,9,10-hexamethyl-5H-benzo[a]phenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-12-7-15(4)19-16(8-12)11-22(5,6)21-20(19)23-17-9-13(2)14(3)10-18(17)24-21/h7-10H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIUYWHGXLBQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(C3=NC4=C(C=C(C(=C4)C)C)N=C23)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

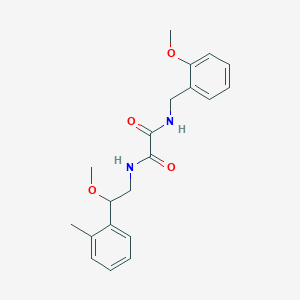

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2666941.png)

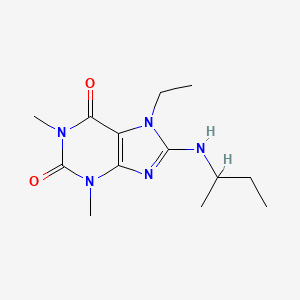

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)

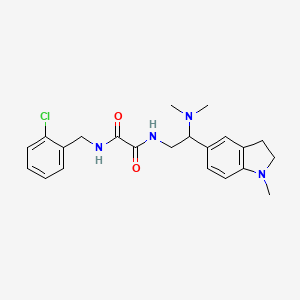

![6-[[4-(4-fluorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2666953.png)